molecular formula C23H28N12 B6033704 6-phenethyl-4-{[6-phenethyl-6,7-dihydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazin-4(5H)-yl]methyl}-4,5,6,7-tetrahydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazine

6-phenethyl-4-{[6-phenethyl-6,7-dihydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazin-4(5H)-yl]methyl}-4,5,6,7-tetrahydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazine

Katalognummer: B6033704
Molekulargewicht: 472.5 g/mol
InChI-Schlüssel: NUOODAVJGOAXPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the tetraazolo-triazine family, characterized by fused triazine and tetrazole rings. Its structure features two phenethyl substituents and a methyl-linked bis-tetraazolo-triazine core, which likely enhances its steric bulk and electronic properties. Such derivatives are synthesized via multi-step nucleophilic substitution and cyclization reactions, as seen in related triazolo-triazine systems .

Eigenschaften

IUPAC Name

6-(2-phenylethyl)-4-[[6-(2-phenylethyl)-5,7-dihydrotetrazolo[1,5-a][1,3,5]triazin-4-yl]methyl]-5,7-dihydrotetrazolo[1,5-a][1,3,5]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N12/c1-3-7-20(8-4-1)11-13-30-15-32(22-24-26-28-34(22)17-30)19-33-16-31(18-35-23(33)25-27-29-35)14-12-21-9-5-2-6-10-21/h1-10H,11-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOODAVJGOAXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN2C(=NN=N2)N1CN3CN(CN4C3=NN=N4)CCC5=CC=CC=C5)CCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 6-phenethyl-4-{[6-phenethyl-6,7-dihydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazin-4(5H)-yl]methyl}-4,5,6,7-tetrahydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazine involves multiple steps. The synthetic route typically starts with the preparation of the azolo and triazine rings, followed by their assembly into the final compound. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenethyl groups, using reagents like sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-phenethyl-4-{[6-phenethyl-6,7-dihydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazin-4(5H)-yl]methyl}-4,5,6,7-tetrahydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Imeglimin (Tetrahydrotriazine Derivatives)

  • Structure: Imeglimin, (6R)-(+)-4-4-dimethylamino-2-imino-6-methyl-1,2,5,6-tetrahydro-1,3,5-triazine hydrochloride, shares the triazine core but lacks tetrazole rings and phenethyl substituents .
  • Activity : Imeglimin enhances insulin secretion via the cADPR-TRP channel pathway, demonstrating glucose-lowering effects in type 2 diabetes. The absence of tetrazole rings in Imeglimin may reduce metabolic stability compared to the target compound, which could exhibit prolonged bioavailability due to its fused heterocycles .
  • Synthesis: Imeglimin is synthesized through simpler routes involving triazine ring formation and dimethylamino substitution, contrasting with the multi-component coupling required for the target compound .

5,7-Disubstituted-[1,2,4]Triazolo[1,5-a][1,3,5]Triazines

  • Structure : These derivatives feature furan-2-yl and substituted benzamide groups at positions 5 and 7 of the triazolo-triazine core. Unlike the target compound, they lack tetrazole rings and phenethyl groups .
  • The phenethyl groups in the target compound may enhance lipophilicity, improving membrane permeability compared to furan-containing analogs .
  • Synthesis : Similar to the target compound, these derivatives require reflux conditions and nucleophilic acylations, but the use of 1,4-dioxane and triethylamine (TEA) as solvents/reagents differs from the target’s likely synthesis pathway .

Pyrazolo-Triazolo-Triazines

  • Structure : Pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines combine pyrazole and triazine rings. These lack the tetrazole system and phenethyl substituents but share multi-heterocyclic fusion .
  • Activity: These compounds exhibit antimicrobial and antiviral properties.
  • Synthesis : Ethylthio and alkylthio substituents are introduced via thiolation reactions, contrasting with the phenethylation steps required for the target compound .

Data Table: Key Comparative Features

Compound Core Structure Substituents Bioactivity Synthesis Complexity
Target Compound Bis-tetraazolo-triazine Phenethyl, methyl linkage Undisclosed (theoretical) High (multi-step)
Imeglimin Tetrahydrotriazine Dimethylamino, methyl Antidiabetic Moderate
5,7-Disubstituted Triazolo-triazine Furan-2-yl, benzamide Kinase inhibition Moderate
Pyrazolo-Triazolo-Triazines Pyrazole-triazolo-triazine Ethylthio, alkylthio Antimicrobial Moderate

Research Findings and Implications

  • Structural Advantages : The target compound’s bis-tetraazolo-triazine framework may offer superior metabolic stability and binding affinity compared to simpler triazine derivatives, as seen in related systems .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.